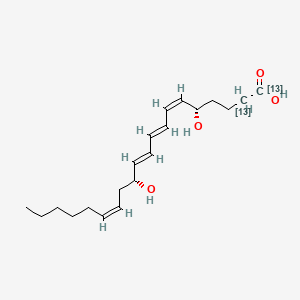
(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy(1,2-13C2)icosa-6,8,10,14-tetraenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy(1,2-13C2)icosa-6,8,10,14-tetraenoic acid is a complex organic compound characterized by its unique structure and stereochemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy(1,2-13C2)icosa-6,8,10,14-tetraenoic acid typically involves multiple steps, including the formation of the carbon backbone, introduction of double bonds, and addition of hydroxyl groups. Common synthetic routes may involve the use of Grignard reagents, Wittig reactions, and selective hydrogenation techniques. Reaction conditions often require controlled temperatures, specific catalysts, and inert atmospheres to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for precise control over reaction conditions and scalability, ensuring consistent quality and high yields.
化学反応の分析
Types of Reactions
(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy(1,2-13C2)icosa-6,8,10,14-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the double bonds may produce saturated hydrocarbons.
科学的研究の応用
(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy(1,2-13C2)icosa-6,8,10,14-tetraenoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy(1,2-13C2)icosa-6,8,10,14-tetraenoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to (5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy(1,2-13C2)icosa-6,8,10,14-tetraenoic acid include other polyunsaturated fatty acids and hydroxylated derivatives. Examples include:
Arachidonic acid: A polyunsaturated fatty acid with similar structural features.
Eicosapentaenoic acid: Another polyunsaturated fatty acid with multiple double bonds.
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of isotopically labeled carbon atoms
特性
CAS番号 |
112926-03-1 |
|---|---|
分子式 |
C20H32O4 |
分子量 |
338.5 g/mol |
IUPAC名 |
(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy(1,2-13C2)icosa-6,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1/i17+1,20+1 |
InChIキー |
VNYSSYRCGWBHLG-DSGYIICGSA-N |
異性体SMILES |
CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CC[13CH2][13C](=O)O)O)O |
正規SMILES |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine](/img/structure/B13756121.png)
![Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride](/img/structure/B13756129.png)
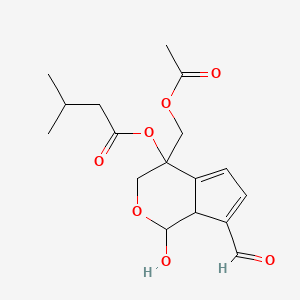
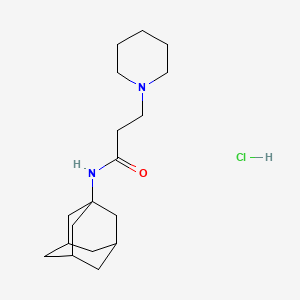
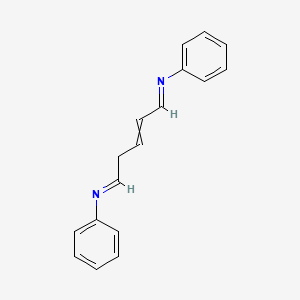
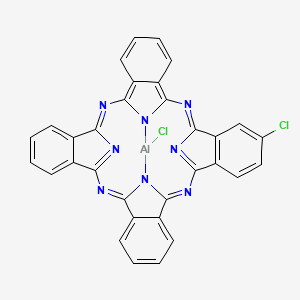
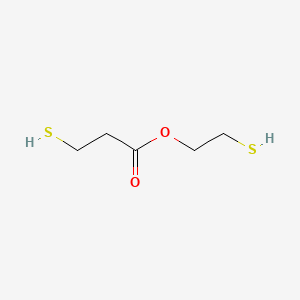
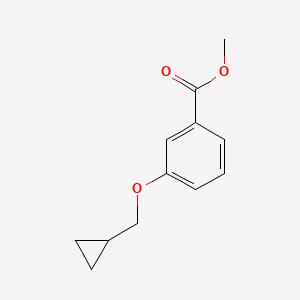
![N-[2-(4-chlorophenyl)sulfanylphenyl]-2-(diethylamino)acetamide](/img/structure/B13756167.png)
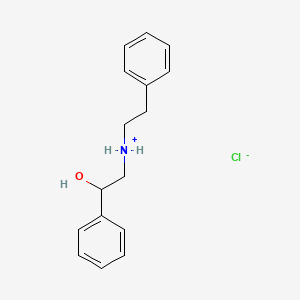

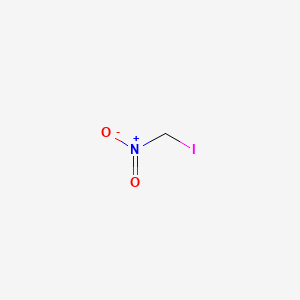

![3-[1-(Dodecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione](/img/structure/B13756200.png)
